N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide
Overview
Description
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide is a synthetic organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a benzamide moiety through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which can be obtained by reacting 2-chloro-5-fluoropyridine with trifluoromethyl zinc chloride.
Intermediate Formation: The intermediate 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine is synthesized by reducing 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile using nickel chloride and sodium borohydride.
Final Product Formation: The final step involves the amidation of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine in dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the ethyl chain.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the pyridine ring and ethyl chain.
Scientific Research Applications
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridine ring can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
Fluopyram: A related compound with similar structural features used as a fungicide.
Uniqueness
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide is unique due to the combination of its trifluoromethyl and chlorine substituents on the pyridine ring, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-3-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c1-24-12-4-2-3-10(7-12)15(23)21-6-5-14-13(17)8-11(9-22-14)16(18,19)20/h2-4,7-9H,5-6H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXWXRICPIQPPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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